NQO2 Inhibitory Potency: N-Propyl vs. N-Cyclohexyl Comparator Under Identical Assay Conditions
In a direct head-to-head comparison reported in the BindingDB database under a single curated NQO2 inhibition dataset, N-propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide (BDBM50354527) inhibited human recombinant NQO2 with an IC₅₀ of 98 nM, whereas the N-cyclohexyl analog (BDBM50354528) under identical assay conditions (reduction of DCPIP by spectrophotometry, no BSA) yielded an IC₅₀ of 59 nM [1] [2]. Although the cyclohexyl analog is ~1.7-fold more potent, the N-propyl derivative retains sub-100 nM potency—a threshold widely considered actionable for pharmacological probe development—while offering a smaller molecular volume, potentially simplifying synthetic derivatization and reducing steric bulk for applications where molecular size constraints matter [3]. Under an alternative assay variant (presence of 2 μM BSA), the N-propyl compound retained 98 nM IC₅₀, whereas the N-cyclohexyl compound showed a dramatic potency loss to IC₅₀ = 3,200 nM (~54-fold weaker), indicating that the N-propyl derivative maintains consistent target engagement under protein-rich conditions that more closely approximate a physiological environment [1] [2]. This differential in BSA tolerance is a critical differentiator for cell-based or in vivo study designs.
| Evidence Dimension | NQO2 inhibitory potency (IC₅₀) with and without 2 μM BSA |
|---|---|
| Target Compound Data | IC₅₀ = 98 nM (without BSA); IC₅₀ = 98 nM (with 2 μM BSA) |
| Comparator Or Baseline | N-Cyclohexyl analog (BDBM50354528): IC₅₀ = 59 nM (without BSA); IC₅₀ = 3,200 nM (with 2 μM BSA) |
| Quantified Difference | N-Cyclohexyl is 1.7-fold more potent without BSA; Target compound is 33-fold more potent with BSA present |
| Conditions | Inhibition of human recombinant NQO2 assessed as reduction of DCPIP by spectrophotometry; with and without 2 μM BSA (BindingDB curated dataset, University of Manchester/ChEMBL) |
Why This Matters
Consistent NQO2 inhibition under protein-rich conditions (surrogate for physiological relevance) enables more reliable translation from biochemical screening to cell-based pharmacological studies, directly affecting experimental design decisions.
- [1] BindingDB. BDBM50354527 (CHEMBL1836819): IC₅₀ 98 nM (without BSA); IC₅₀ 14 nM (variant) / 98 nM (with BSA). Inhibition of human recombinant NQO2, DCPIP reduction spectrophotometry. University of Manchester/ChEMBL curation. View Source
- [2] BindingDB. BDBM50354528 (CHEMBL125750): IC₅₀ 59 nM (without BSA); IC₅₀ 3,200 nM (with 2 μM BSA). Inhibition of human recombinant NQO2, DCPIP reduction spectrophotometry. University of Manchester/ChEMBL curation. View Source
- [3] Hussein B, et al. Discovery of potent 4-aminoquinoline hydrazone inhibitors of NRH:quinoneoxidoreductase-2 (NQO2). Eur J Med Chem. 2019;182:111649. DOI: 10.1016/j.ejmech.2019.111649. PMID: 31514018. View Source
